![molecular formula C21H27N3O2 B13366780 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol is a complex organic compound that features a carbazole moiety linked to a piperazine ring through a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of diphenylamine derivatives.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Linking the Propanol Chain: The final step involves the attachment of the propanol chain, which can be achieved through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: This compound features a similar carbazole moiety but lacks the piperazine ring and propanol chain.
9-(2-Hydroxyethyl)-9H-carbazole: Similar to the above compound, it contains the carbazole moiety with a hydroxyethyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol is unique due to the presence of both the piperazine ring and the propanol chain, which may confer distinct chemical and biological properties compared to simpler carbazole derivatives.
Propriétés
Formule moléculaire |
C21H27N3O2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-carbazol-9-yl-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H27N3O2/c25-14-13-22-9-11-23(12-10-22)15-17(26)16-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-8,17,25-26H,9-16H2 |
Clé InChI |
VYSXTCNFACKYTP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)
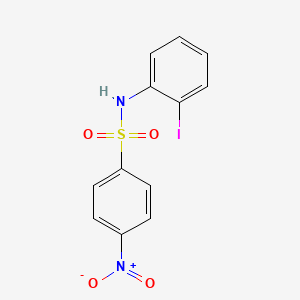
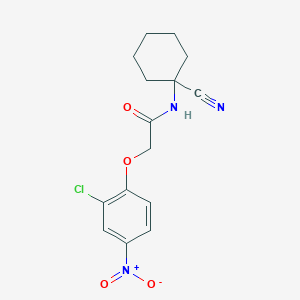
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)

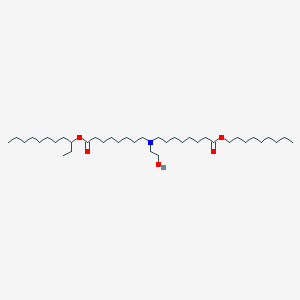
![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
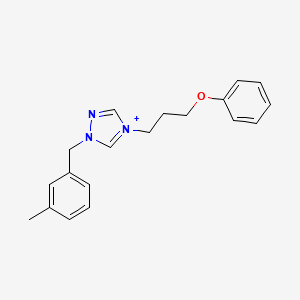
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
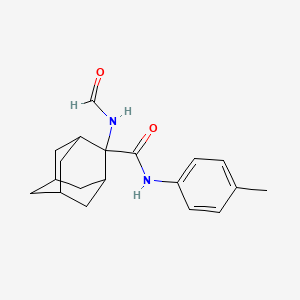
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
